3-Methyl-3-octanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 903. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

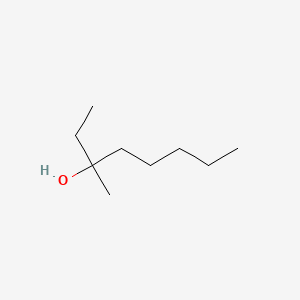

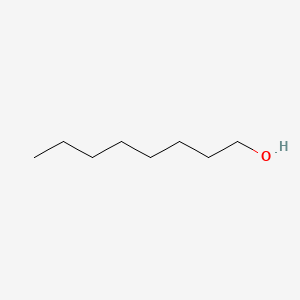

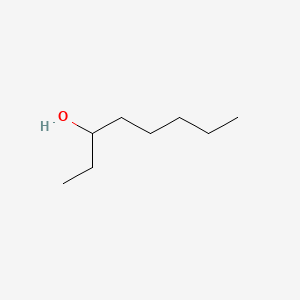

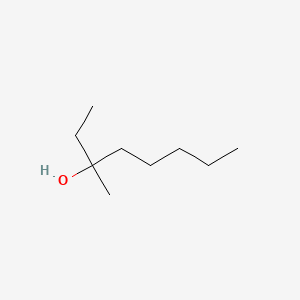

2D Structure

3D Structure

属性

IUPAC Name |

3-methyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWXYDDSLPIBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884148 | |

| Record name | 3-Methyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-36-3 | |

| Record name | 3-Methyl-3-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519R9981PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-3-octanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-3-octanol

Introduction

This compound (systematically named 3-methyloctan-3-ol) is a tertiary alcohol with the chemical formula C9H20O.[1][2] It is a chiral compound that exists as a clear, colorless liquid at standard conditions.[1] This molecule is noted for its application as a flavoring agent in the food industry, particularly for its contribution to the flavor of roast beef.[1] It is also produced biochemically by the fungus Antrodia camphorata.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a plausible experimental protocol for its synthesis, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

General Properties and Identifiers

A consistent and accurate identification of a chemical compound is paramount in research and development. The following table provides the key identifiers for this compound.

| Property | Value | Reference |

| IUPAC Name | 3-methyloctan-3-ol | [1][2] |

| Synonyms | Amylethylmethylcarbinol, 2-Ethyl-2-heptanol, Aprol 161 | [2][3] |

| Molecular Formula | C9H20O | [2][4][5] |

| Molecular Weight | 144.25 g/mol | [4][6] |

| CAS Number | 5340-36-3 | [2][4] |

| EC Number | 226-276-4 | [4][5] |

| InChI | 1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3 | [1][4] |

| InChIKey | JEWXYDDSLPIBBO-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CCCCCC(C)(CC)O | [1][5] |

Physical Properties

The physical state and behavior of this compound under various conditions are detailed in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 127 °C (at 760 mm Hg) | [4][7][8] |

| Density | 0.822 g/mL at 25 °C | [4][7][8] |

| Refractive Index (n20/D) | 1.433 | [4][7][8] |

| Flash Point | 73.0 °C (163.0 °F) | [7][9] |

| Vapor Pressure | 0.217 mmHg at 25 °C (estimated) | [9] |

| Solubility | Soluble in alcohol; Water solubility: 495 mg/L at 25 °C (estimated) | [9] |

| pKa | 15.51 ± 0.29 (Predicted) | [5] |

| logP (o/w) | 3.132 (estimated) | [9] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following data are available through various spectral databases.

| Spectroscopy Type | Availability / Reference |

| ¹³C NMR | Spectra available from Wiley's KnowItAll NMR Spectral Library.[3] |

| Infrared (IR) | ATR-IR and Vapor Phase IR spectra are available.[3][10] The IR spectrum shows a characteristic OH stretching band.[11] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available from the NIST/EPA/NIH Mass Spectral Library.[2][3] |

| Raman | Raman spectra are available.[3] |

Experimental Protocols

While specific synthesis protocols for this compound are not extensively detailed in the immediate literature, a standard and reliable method for its preparation is the Grignard reaction. This approach is fundamental in organic chemistry for creating carbon-carbon bonds and synthesizing tertiary alcohols.

Proposed Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by reacting 2-heptanone (B89624) with ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2-Heptanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the ethylmagnesium bromide reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of 2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

-

Workup:

-

After the addition of 2-heptanone is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the flask.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

Purify the crude this compound product by vacuum distillation.

-

Caption: Workflow for the synthesis of this compound.

Structure and Identifier Relationships

The various names and codes used to identify this compound are all derived from its unique molecular structure. The diagram below illustrates these relationships.

Caption: Relationship between molecular structure and identifiers.

Safety and Handling

This compound is considered a hazardous chemical and requires appropriate safety precautions in the laboratory.

Hazard Classification:

-

GHS Classification: Flammable liquids (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[12]

-

Signal Word: Warning.[12]

-

Hazard Statements: Combustible liquid.[12] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12]

-

Risk Phrases (EU): R36/37/38 - Irritating to eyes, respiratory system, and skin.[5][9]

Precautionary Measures:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[12] Wash hands and any exposed skin thoroughly after handling.[12] Wear protective gloves, clothing, and eye/face protection.[12] Avoid breathing vapors or mist.[12] Use only in a well-ventilated area.[12]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[12]

Toxicity Data:

| Test | Route | Species | Dose | Reference |

|---|---|---|---|---|

| LD50 | Oral | Rat | 3400 mg/kg | [7] |

| LD50 | Skin | Rabbit | >5 g/kg | [7] |

| Irritation | Skin | Rabbit | Skin irritant |[7] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound 99 5340-36-3 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (3S)-3-methyloctan-3-ol | C9H20O | CID 6999844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]

- 8. This compound | 5340-36-3 [chemicalbook.com]

- 9. This compound, 5340-36-3 [thegoodscentscompany.com]

- 10. 3-Octanol, 3-methyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methyl-3-octanol (CAS: 5340-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-octanol is a tertiary alcohol with the chemical formula C9H20O.[1] It is a chiral compound, existing as two enantiomers, each possessing distinct flavors.[1] Under standard conditions, it is a clear, colorless liquid.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data. Due to a lack of specific studies on the biological activity and signaling pathways of this compound, this guide also discusses the general biological properties of tertiary alcohols and proposes a workflow for future investigation.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5340-36-3 | [2][3] |

| Molecular Formula | C9H20O | [2][3] |

| Molecular Weight | 144.25 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 127 °C (lit.) | [2] |

| Density | 0.822 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.433 (lit.) | [2] |

| Flash Point | 73 °C (163 °F) - closed cup | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| ¹H NMR (Proton NMR) | (Predicted) Triplets and multiplets for alkyl chains, singlet for the methyl group, and a broad singlet for the hydroxyl proton. | General NMR Principles |

| ¹³C NMR (Carbon NMR) | (Characteristic) Signal for the quaternary carbon bonded to the hydroxyl group (~70-80 ppm), and multiple signals in the aliphatic region (10-40 ppm). | [5] |

| FTIR (Infrared Spectroscopy) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1150 cm⁻¹). | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) may be weak or absent. Fragmentation pattern shows loss of water (M-18) and alkyl groups. | [1][6] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by the reaction of 2-pentanone with ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Ethyl bromide

-

Anhydrous diethyl ether

-

2-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

5% Hydrochloric acid (for cleaning glassware)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen atmosphere to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked round-bottom flask.

-

In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with 2-Pentanone

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Prepare a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the 2-pentanone solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction with a boiling point corresponding to this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C, can be used to ensure good separation and peak shape.

-

MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to obtain the fragmentation pattern for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the different protons in the molecule.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.

-

Procedure: A small drop of the sample is placed directly on the ATR crystal, and the spectrum is acquired. The characteristic functional group absorptions can be identified.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, some general observations about tertiary alcohols can be made.

Tertiary alcohols often exhibit greater metabolic stability compared to primary and secondary alcohols.[7][8] This is because the carbon atom bearing the hydroxyl group is not bonded to any hydrogen atoms, making it resistant to oxidation, a common metabolic pathway for alcohols.[7][8] This increased metabolic stability can be an advantageous property in drug design, potentially leading to a longer biological half-life.

Given the absence of specific data, a general workflow for investigating the biological activity of this compound is proposed below.

Proposed Workflow for Biological Activity Screening

Caption: Proposed workflow for investigating the biological activity of this compound.

This proposed workflow begins with a broad screening of the compound in various in vitro bioassays to identify any potential biological effects.[9] If any "hits" are identified, further studies would be required to determine the potency (dose-response) and elucidate the mechanism of action, which could involve identifying the molecular target and the signaling pathways that are affected.

Conclusion

This compound is a readily synthesizable tertiary alcohol with well-defined physicochemical and spectroscopic properties. The provided experimental protocols offer a clear path for its preparation and analysis in a laboratory setting. While its use as a flavoring agent is known, its biological activities and potential roles in cell signaling remain unexplored.[1] The proposed workflow provides a roadmap for future research to uncover the potential applications of this compound in drug discovery and other scientific disciplines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Methyl-4-octanol | C9H20O | CID 4196141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Organophosphate - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]

- 7. Frontiers | Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates [frontiersin.org]

- 8. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 3-Methyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-octanol (CAS No. 5340-36-3) is a tertiary alcohol. This document provides a comprehensive overview of its core physical properties, offering a critical resource for its application in research and development. The data presented herein has been compiled from various scientific sources to ensure accuracy and reliability.

Molecular and Chemical Identity

This compound is a chiral compound with the molecular formula C9H20O.[1][2] Its structure consists of an eight-carbon chain with a hydroxyl group and a methyl group both attached to the third carbon atom.

Key Identifiers:

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 144.25 | g/mol | - |

| Density | 0.822 | g/mL | at 25 °C |

| Boiling Point | 127 | °C | at 760 mmHg |

| Melting Point | Not available | °C | - |

| Refractive Index | 1.433 | - | at 20 °C |

| Flash Point | 72.78 | °C | Closed Cup |

| Solubility in Water | 495 | mg/L | at 25 °C (estimated) |

| logP (o/w) | 3.132 | - | (estimated) |

Note: Some values are reported from literature and may have been determined under slightly different conditions. Estimated values are based on computational models.

Detailed Experimental Protocols

The following sections outline the general experimental methodologies used to determine the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in the Thiele tube containing the heating fluid.

-

The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

Procedure (using a pycnometer):

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped from the outside.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is known (or can be determined using a reference liquid of known density, like water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Light source (often built into the refractometer)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion and refractive index knobs are adjusted until the dividing line between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is a common and standardized procedure.

Apparatus:

-

Pensky-Martens closed-cup tester or a similar apparatus

-

Thermometer

-

Ignition source (e.g., a small flame or an electric igniter)

Procedure:

-

The sample is placed in the test cup of the apparatus, and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.

-

The temperature at which a brief flash is observed inside the cup is recorded as the flash point.

Logical Relationship of Physical Properties

The following diagram illustrates the logical hierarchy and interrelation of the key physical properties of this compound.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to 3-Methyl-3-octanol: Structure, Properties, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Methyl-3-octanol (CAS: 5340-36-3), a tertiary alcohol with applications in the flavor and fragrance industry. The guide details the compound's structural formula, physicochemical properties, and a representative synthetic protocol. Key analytical characteristics are also discussed. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using diagrams.

Structural Formula and Chemical Identity

This compound is a chiral tertiary alcohol. Its structure consists of an eight-carbon octyl chain with a hydroxyl group and a methyl group both attached to the third carbon atom. This substitution creates a chiral center at C3. The molecular formula is C9H20O.[1][2]

Caption: 2D Structural Formula of this compound.

Physicochemical Properties

This compound is a clear, colorless liquid under standard conditions.[3] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H20O[1] |

| Molecular Weight | 144.25 g/mol [4] |

| CAS Number | 5340-36-3[1] |

| Density | 0.822 g/mL at 25 °C[4] |

| Boiling Point | ~190 °C (some sources cite 127 °C)[5][6] |

| Flash Point | 72.78 °C (163.0 °F) - closed cup[4] |

| Refractive Index | 1.433 (n20/D)[4] |

| InChI Key | JEWXYDDSLPIBBO-UHFFFAOYSA-N[1] |

| SMILES | CCCCCC(C)(O)CC[4] |

Synthesis via Grignard Reaction

A common and versatile method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a ketone. For this compound, there are three primary pathways:

-

Route A: Reaction of ethylmagnesium bromide with 2-heptanone (B89624).[5]

-

Route B: Reaction of methylmagnesium bromide with 3-octanone.[5]

-

Route C: Reaction of n-pentylmagnesium bromide with butanone (2-butanone).[5]

The reaction produces a racemic mixture of (R)- and (S)-3-Methyl-3-octanol.[5]

Caption: Generalized workflow for the Grignard synthesis of this compound.

The following protocol is a generalized procedure for the synthesis of this compound using Route A (2-heptanone and ethylmagnesium bromide). Note: This reaction is moisture-sensitive and must be conducted under anhydrous conditions using dried glassware and solvents.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Grignard Reagent Preparation (or use of commercial solution): If starting from scratch, magnesium turnings are placed in the flask with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous ether is added dropwise from the funnel to initiate the reaction and form ethylmagnesium bromide.

-

Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 2-heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.

-

Quenching and Workup: The reaction mixture is again cooled in an ice bath. It is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., HCl). This hydrolyzes the magnesium alkoxide intermediate to the desired alcohol and dissolves the magnesium salts.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer (ether) is separated. The aqueous layer is extracted two more times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical and Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Strong C-H stretching bands will be observed just below 3000 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets for the methylene (B1212753) (CH₂) protons. Distinct singlets or triplets will be present for the methyl (CH₃) groups. The hydroxyl (OH) proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atom bonded to the hydroxyl group (C3) will be a quaternary carbon appearing in the 65-85 ppm range. The other aliphatic carbons will appear in the 0-40 ppm range.[8]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will not typically show a strong molecular ion peak (m/z = 144) due to the facile dehydration of the tertiary alcohol. The spectrum will be characterized by fragment ions resulting from alpha-cleavage and dehydration.[1]

Applications and Relevance

While not a primary focus in drug development, this compound holds relevance in several scientific fields:

-

Flavor and Fragrance: It is used as a flavoring agent in the food industry, notably contributing to the flavor profile of roast beef.[3]

-

Biochemical Research: The compound has been identified as a biochemical product of the fungus Antrodia camphorata.[3] It has also been detected as a metabolite during the biological degradation of common plastics like polyethylene (B3416737) and polypropylene, making it relevant to environmental and biodegradation studies.[5]

References

- 1. 3-Octanol, 3-methyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound 99 5340-36-3 [sigmaaldrich.com]

- 5. This compound – Wikipedia [de.wikipedia.org]

- 6. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]

- 7. 3-Octanol, 3-methyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

Synthesis of 3-Methyl-3-octanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis of 3-methyl-3-octanol, a tertiary alcohol with applications in fragrance and as a synthetic intermediate. The primary focus of this guide is the versatile and widely employed Grignard reaction, outlining multiple viable synthetic pathways. This document furnishes detailed experimental protocols, a comparative summary of quantitative data, and logical diagrams to elucidate the synthetic process.

Core Synthesis Strategy: The Grignard Reaction

The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon. For the preparation of a tertiary alcohol such as this compound, there are two main approaches: the reaction of a Grignard reagent with a ketone or the reaction of an ester with two equivalents of a Grignard reagent.

Three plausible synthetic pathways are presented herein:

-

Pathway A: The reaction of 3-octanone (B92607) with methylmagnesium bromide.

-

Pathway B: The reaction of 2-butanone (B6335102) with pentylmagnesium bromide.

-

Pathway C: The reaction of ethyl acetate (B1210297) with two equivalents of propylmagnesium bromide.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the starting materials and the final product, this compound, is provided below. Spectroscopic data is crucial for the characterization and confirmation of the synthesized product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | C₉H₂₀O | 144.25 | 127 | 0.822 | 1.433 |

| 3-Octanone | C₈H₁₆O | 128.21 | 167-168 | 0.822 | 1.415 |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 | (Varies with solvent) | (Varies with solvent) | N/A |

| 2-Butanone (MEK) | C₄H₈O | 72.11 | 79.6 | 0.805 | 1.379 |

| Pentylmagnesium Bromide | C₅H₁₁MgBr | 175.35 | (Varies with solvent) | (Varies with solvent) | N/A |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 1.372 |

| Propylmagnesium Bromide | C₃H₇MgBr | 147.31 | (Varies with solvent) | (Varies with solvent) | N/A |

Note: Data for Grignard reagents are typically provided for their solutions in ethereal solvents.[1][2][3]

Spectroscopic Data for this compound:

-

¹³C NMR: Spectra are available in public databases such as SpectraBase.[4]

-

¹H NMR: Detailed proton NMR data can be found in chemical literature and databases.

-

IR Spectroscopy: Characteristic peaks include a broad O-H stretch around 3300-3600 cm⁻¹ and C-H stretches around 2850-3000 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum of this compound can be obtained from databases like the NIST WebBook.[5]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound via the three proposed Grignard reaction pathways. Crucially, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use, as Grignard reagents are highly sensitive to moisture. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) should be used as the solvent.

General Procedure for Grignard Reagent Formation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel, place magnesium turnings (1.1 equivalents relative to the alkyl halide).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of the corresponding alkyl halide (1.0 equivalent; methyl bromide for Pathway A, 1-bromopentane (B41390) for Pathway B, or 1-bromopropane (B46711) for Pathway C) in anhydrous diethyl ether.

-

Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Pathway A: 3-Octanone with Methylmagnesium Bromide

-

Prepare methylmagnesium bromide as described in the general procedure.

-

Cool the flask containing the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of 3-octanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the 3-octanone solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Proceed to the work-up and purification steps.

Pathway B: 2-Butanone with Pentylmagnesium Bromide

-

Prepare pentylmagnesium bromide as described in the general procedure.

-

Cool the flask containing the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the 2-butanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Proceed to the work-up and purification steps.

Pathway C: Ethyl Acetate with Propylmagnesium Bromide

-

Prepare propylmagnesium bromide (at least 2.2 equivalents) as described in the general procedure.

-

Cool the flask containing the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of ethyl acetate (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the ethyl acetate solution dropwise to the stirred Grignard reagent. The reaction is highly exothermic and the addition should be slow to maintain control.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 2 hours to ensure the second addition of the Grignard reagent to the intermediate ketone.

-

Proceed to the work-up and purification steps.

Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.[6]

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer (ether layer) from the aqueous layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 127 °C at atmospheric pressure.

Visualizing the Synthesis

The following diagrams illustrate the general Grignard synthesis pathway and a typical experimental workflow.

Caption: General Grignard reaction scheme for Pathway A.

Caption: A typical experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Molecular Weight of 3-Methyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 3-methyl-3-octanol. It includes a detailed experimental protocol for the determination of its molecular weight using Electron Ionization Mass Spectrometry (EI-MS), a standard and widely accepted method for small molecules.

Core Properties of this compound

This compound is a tertiary alcohol.[1] Under standard conditions, it exists as a clear, colorless liquid.[1][2] This compound is utilized in the food industry as a flavoring agent and has been identified as a biochemical product of the fungus Antrodia camphorata.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [3][4] |

| Molecular Weight | 144.25 g/mol | [2][5] |

| Average Molecular Weight | 144.2545 | [4] |

| Monoisotopic Mass | 144.151415257 Da | [3] |

| CAS Number | 5340-36-3 | [4][5] |

| Density | 0.822 g/mL at 25 °C | [5][6] |

| Boiling Point | ~190 °C | [2] |

| Refractive Index | 1.433 (at 20 °C) | [2][5] |

Experimental Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] Electron Ionization (EI) is a hard ionization method suitable for volatile organic compounds with molecular weights typically below 600 Da, making it ideal for this compound.[8]

Principle

In the EI source of a mass spectrometer, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8][9] This process ejects an electron from the analyte molecule (M), forming a positively charged molecular ion (M⁺•).[10] The mass analyzer then separates this ion based on its mass-to-charge ratio. The peak corresponding to the intact, ionized molecule provides a direct measurement of the molecular weight of the compound.[10]

Materials and Equipment

-

Sample: this compound, 99% purity

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., a Gas Chromatography-Mass Spectrometry (GC-MS) system).

-

Sample Introduction System: Direct insertion probe or GC inlet.

-

Data System: Computer with software for instrument control, data acquisition, and analysis.

-

Calibration Standard: A suitable reference compound for mass calibration covering the m/z range of interest.

Methodology

-

Instrument Calibration:

-

Calibrate the m/z scale of the mass spectrometer using a known reference compound.[4] This step is crucial for achieving high mass accuracy. Internal calibration, where the reference compound is introduced simultaneously with the analyte, is preferred to minimize the effects of instrumental drift.[4]

-

-

Sample Preparation and Introduction:

-

For analysis via a direct insertion probe, a small amount of the liquid this compound is placed in a sample cup.[5]

-

If using a GC-MS system, prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane).

-

The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized by heating.[2]

-

-

Ionization:

-

Mass Analysis:

-

The newly formed positive ions are accelerated by an electric field into the mass analyzer.[2]

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Acquisition:

-

An ion detector measures the abundance of ions at each m/z value.

-

The system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•) in the mass spectrum. For this compound, this peak will appear at an m/z value corresponding to its molecular weight (~144.25).

-

The fragmentation pattern observed can also be used to confirm the structure of the compound by comparing it to reference library spectra, such as those from the National Institute of Standards and Technology (NIST).[2]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of this compound using mass spectrometry.

References

- 1. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Methyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-3-octanol, a tertiary alcohol with applications in flavor chemistry and as a model compound in organic synthesis and material science. Its structural features make it a relevant subject for studies involving steric hindrance and reaction mechanisms pertinent to drug design and development.

Chemical and Physical Properties

This compound, systematically named 3-methyloctan-3-ol, is a chiral organic compound.[1] It is a clear, colorless liquid at standard conditions.[1] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [2][4] |

| Density | 0.822 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 127 °C | [4][5][6] |

| Flash Point | 72.78 °C (163.0 °F) - closed cup | [4][7] |

| Refractive Index | n20/D 1.433 | [4][5] |

| Water Solubility | 495 mg/L at 25 °C (estimated) | [7] |

| logP (o/w) | 2.72770 - 3.132 (estimated) | [5][7] |

Table 2: Identification and Nomenclature

| Identifier | Value | Source(s) |

| IUPAC Name | 3-methyloctan-3-ol | [1][2] |

| CAS Number | 5340-36-3 | [2][4] |

| EC Number | 226-276-4 | [4] |

| InChI Key | JEWXYDDSLPIBBO-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CCCCCC(C)(CC)O | [4][8] |

| Other Names | Amylethylmethylcarbinol, 2-Ethyl-2-heptanol | [2][3] |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, two primary routes are viable:

-

Route A: Reaction of 2-octanone (B155638) with methylmagnesium halide.

-

Route B: Reaction of butan-2-one with pentylmagnesium halide.

The workflow for this synthesis is depicted below.

Caption: Workflow for the Grignard synthesis of this compound.

Chemical Reactivity

As a tertiary alcohol, this compound exhibits characteristic reactivity patterns.

-

Resistance to Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[9][10] Strong oxidizing agents under harsh conditions will lead to the cleavage of carbon-carbon bonds.

-

Nucleophilic Substitution (SN1): In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water).[11] The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by a nucleophile. This SN1 mechanism is typical for tertiary alcohols.[9][11]

Caption: Generalized SN1 reaction mechanism for a tertiary alcohol.

-

Dehydration: When heated with a strong acid catalyst like sulfuric acid, this compound can undergo dehydration (elimination of water) to form alkenes, primarily 3-methyl-2-octene and 3-methyl-3-octene, following Zaitsev's rule.[10]

Relevance in Drug Development

While this compound is not an active pharmaceutical ingredient, its structure and properties are relevant to drug design and development for several reasons.

-

Lipophilicity and logP: The lipophilicity of a drug, often quantified by the n-octanol/water partition coefficient (logP), is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[12] n-Octanol is used as a standard mimic for the lipid bilayer of cell membranes.[12] Understanding the partitioning behavior of molecules like this compound provides insight into how structural modifications (e.g., alkyl chain length, branching) affect a compound's ability to cross biological membranes.

-

Role of Methyl Groups: The addition of a methyl group is a common strategy in lead optimization during drug design.[13] Methyl groups can influence a molecule's conformation, block metabolic pathways, and enhance binding affinity to target proteins through hydrophobic interactions.[13] The tertiary alcohol motif with its methyl group in this compound serves as a simple model for studying these effects.

-

Metabolic Stability: The tertiary alcohol group is generally more resistant to metabolic oxidation compared to primary or secondary alcohols.[9][10] This structural feature can be incorporated into drug candidates to increase their metabolic stability and prolong their half-life in the body.

Caption: Diagram illustrating the drug partitioning concept for logP determination.

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 2-octanone and methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

2-Octanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a condenser and a dropping funnel.

-

Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium turnings while stirring. The reaction is initiated when the color of iodine disappears and bubbling is observed.

-

Continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Protocol: Determination of n-Octanol/Water Partition Coefficient (Shake-Flask Method)

Objective: To determine the logP value for this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Centrifuge tubes or separatory funnels

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Preparation of Phases:

-

Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the water-saturated n-octanol.

-

In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water. The volume ratio should be adjusted based on the expected logP.

-

Seal the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the mixture at high speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable and pre-calibrated analytical method (e.g., GC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Safety and Handling

This compound is classified as a combustible liquid and an irritant.[4][14] Proper safety precautions are mandatory.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][8] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][14]

-

Keep away from heat, sparks, and open flames.[14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Toxicology Data:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]

- 3. 3-Octanol, 3-methyl- [webbook.nist.gov]

- 4. This compound 99 5340-36-3 [sigmaaldrich.com]

- 5. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]

- 6. This compound | 5340-36-3 [chemicalbook.com]

- 7. This compound, 5340-36-3 [thegoodscentscompany.com]

- 8. Page loading... [wap.guidechem.com]

- 9. jackwestin.com [jackwestin.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. A Simple, Robust and Efficient Computational Method for n-Octanol/Water Partition Coefficients of Substituted Aromatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

The Enantiomeric Duality of 3-Methyl-3-octanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Stereochemistry, Synthesis, and Chiral Separation of a Key Flavor Compound

Introduction

3-Methyl-3-octanol, a tertiary alcohol, is a significant chiral molecule with implications in the flavor and fragrance industry. Its presence as a volatile compound in roasted beef contributes to the characteristic savory aroma.[1] The chirality of this molecule, stemming from a single stereocenter at the C3 position, gives rise to two enantiomers: (R)-3-Methyl-3-octanol and (S)-3-Methyl-3-octanol. While possessing identical physical and chemical properties in an achiral environment, these enantiomers exhibit distinct sensory profiles, highlighting the critical role of stereochemistry in molecular recognition and biological activity. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, enantiomeric resolution, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Stereochemistry and Physicochemical Properties

The central focus of this guide is the chirality of this compound. The tetrahedral carbon at the third position, bonded to a hydroxyl group, a methyl group, an ethyl group, and a pentyl group, is the source of its optical activity. The spatial arrangement of these four different substituents results in two non-superimposable mirror images, the (R) and (S) enantiomers.

dot

Caption: The enantiomers of this compound.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| Boiling Point | 188-190 °C |

| Density | 0.827 g/cm³ |

| Refractive Index | 1.433 |

Note: Data for the racemic mixture.

Synthesis and Enantiomeric Resolution

The synthesis of this compound typically results in a racemic mixture, as standard laboratory procedures do not differentiate between the two enantiomeric transition states. The most common synthetic route involves the Grignard reaction between pentylmagnesium bromide and 2-butanone.

// Reactants reactant1 [label="Pentylmagnesium\nbromide"]; reactant2 [label="2-Butanone"];

// Intermediate intermediate [label="Magnesium\nalkoxide intermediate"];

// Product product [label="Racemic\nthis compound"];

// Edges reactant1 -> intermediate [label="Grignard\nReaction"]; reactant2 -> intermediate; intermediate -> product [label="Acid\nWorkup"]; }

Caption: Experimental workflow for chiral GC analysis.

Sensory Properties and Biological Significance

The distinct flavor profiles of the (R) and (S) enantiomers of this compound underscore the importance of chirality in sensory perception. While detailed descriptors for each enantiomer are not extensively published, it is known that they contribute differently to the overall flavor of roasted beef. This difference in perception is due to the stereospecific interactions with chiral olfactory receptors in the nose.

The study of such chiral flavor compounds is crucial in the food industry for creating authentic and desirable flavor profiles. In the context of drug development, understanding how stereochemistry affects biological activity is paramount, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities.

Conclusion

This compound serves as a compelling example of the significance of chirality in chemistry and biology. The distinct sensory properties of its enantiomers highlight the stereospecific nature of olfactory reception. For researchers in flavor science and professionals in drug development, a thorough understanding of the synthesis, resolution, and analysis of chiral molecules like this compound is essential. While specific quantitative data for the individual enantiomers remain elusive in the public domain, the general methodologies outlined in this guide provide a solid foundation for further investigation and application. Future research focusing on the detailed sensory profiling and enantioselective synthesis of this compound will undoubtedly provide valuable insights into the structure-activity relationships of this important chiral compound.

References

3-Methyl-3-octanol enantiomers and their properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-octanol, a chiral tertiary alcohol, is a molecule of interest due to its contribution to flavor profiles and the largely unexplored potential of its individual enantiomers. This technical guide provides a comprehensive overview of the known properties of this compound and outlines general experimental approaches for the synthesis and separation of its (R)- and (S)-enantiomers. While specific pharmacological data for these enantiomers is currently unavailable in public literature, this document serves as a foundational resource for researchers investigating their potential biological activities.

Introduction

This compound is a tertiary alcohol with the chemical formula C₉H₂₀O.[1][2] The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-methyl-3-octanol and (S)-3-methyl-3-octanol. While the racemic mixture is known for its contribution to the flavor of roasted beef, it is well-established that individual enantiomers of chiral compounds can possess distinct biological and pharmacological properties.[1] This guide summarizes the current knowledge of this compound and provides a framework for future research into its stereoisomers.

Physicochemical Properties

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | |

| Boiling Point | 127 °C (lit.) | |

| Density | 0.822 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.433 (lit.) |

Experimental Protocols

Detailed experimental protocols for the enantioselective synthesis and chiral separation of this compound are not explicitly described in the available literature. However, established methodologies for the synthesis and resolution of chiral tertiary alcohols can be adapted for this purpose.

Synthesis of Racemic this compound

A common method for the synthesis of tertiary alcohols is the Grignard reaction. For racemic this compound, this can be achieved by reacting a suitable ketone with a Grignard reagent.

Protocol: Grignard Reaction for Racemic this compound

-

Reactant Preparation: Prepare a solution of pentylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Slowly add 2-butanone (B6335102) to the Grignard solution at a controlled temperature, typically 0 °C, with constant stirring.

-

Quenching: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Enantioselective Synthesis and Chiral Separation

Achieving enantiomerically pure this compound requires either an enantioselective synthetic route or the resolution of the racemic mixture.

3.2.1. Enantioselective Synthesis

The asymmetric addition of organometallic reagents to ketones is a primary strategy for the enantioselective synthesis of chiral tertiary alcohols.[3][4] This typically involves the use of a chiral ligand or catalyst to control the stereochemistry of the reaction.

Conceptual Protocol: Asymmetric Grignard Addition

-

Catalyst/Ligand Preparation: A chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL) or a chiral diamine, is complexed with a metal salt (e.g., Zn(OTf)₂, Ti(O-iPr)₄) to form the chiral catalyst.

-

Reaction: The asymmetric addition of an organometallic reagent (e.g., pentylmagnesium bromide) to 2-butanone is carried out in the presence of the chiral catalyst.

-

Work-up and Purification: Standard aqueous work-up and purification procedures are followed to isolate the enantioenriched this compound. The enantiomeric excess (e.e.) would be determined using chiral chromatography.

3.2.2. Chiral Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture.[5][6][7][8] This method involves the use of a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the derivatized one.

Conceptual Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: The racemic this compound is dissolved in an appropriate organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) are added.

-

Reaction Monitoring: The reaction is monitored over time by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the point of approximately 50% conversion.

-

Separation: Once the desired conversion is reached, the reaction is stopped. The acylated enantiomer can be separated from the unreacted alcohol enantiomer using standard chromatographic techniques (e.g., column chromatography).

-

Deprotection: The acylated enantiomer can be hydrolyzed to yield the pure alcohol enantiomer.

Pharmacological Potential and Future Directions

While no specific pharmacological studies on the enantiomers of this compound have been identified, the distinct biological activities of enantiomers of other chiral molecules are well-documented. Tertiary alcohols, in general, are of interest in drug discovery due to their potential to improve metabolic stability compared to primary and secondary alcohols.[9][10]

Future research should focus on:

-

Enantioselective Synthesis and Separation: Development of robust and scalable methods for the preparation of enantiomerically pure (R)- and (S)-3-methyl-3-octanol.

-

Chiral Analysis: Establishment of validated analytical methods, such as chiral GC or HPLC, for the accurate determination of enantiomeric purity.

-

Pharmacological Screening: Comprehensive screening of the individual enantiomers in a variety of biological assays to elucidate their pharmacological profiles. This could include assays for receptor binding, enzyme inhibition, and cellular activity relevant to various disease areas.

-

Olfactory and Gustatory Properties: Detailed characterization of the odor and taste profiles of the individual enantiomers, which could have applications in the food and fragrance industries.

Conclusion

The enantiomers of this compound represent an unexplored area of chemical and pharmacological research. This guide provides a starting point for investigators by summarizing the known properties of the racemic mixture and outlining established methodologies for the synthesis and separation of chiral tertiary alcohols. The development of efficient enantioselective strategies and subsequent pharmacological evaluation will be crucial in unlocking the full potential of these stereoisomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

Solubility Profile of 3-Methyl-3-octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methyl-3-octanol in various solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this guide synthesizes known information, data from structurally similar alcohols, and established chemical principles to offer a predictive understanding of its solubility characteristics. Furthermore, it details a standard experimental protocol for the precise determination of its solubility.

Core Concepts of Solubility

The solubility of a molecule is dictated by its intermolecular interactions with a given solvent. The adage "like dissolves like" is the guiding principle: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound (C9H20O) is a tertiary alcohol. Its structure consists of a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar nine-carbon aliphatic chain. This dual nature means its solubility is a balance between these two competing characteristics. The bulky tertiary structure can also introduce steric hindrance, potentially affecting solvent interaction with the hydroxyl group.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a range of organic solvents is not widely available in scientific literature. The table below summarizes the available data for this compound and provides data for analogous C9 alcohols to allow for informed predictions.

| Solvent | Solvent Type | This compound | 1-Nonanol (Primary Isomer) | 3-Nonanol (Secondary Isomer) | Temperature (°C) |

| Water | Polar Protic | ~ 495 mg/L (estimated)[1] | Slightly Soluble[2] | 0.315 mg/mL | 25 |

| Ethanol | Polar Protic | Soluble (qualitative)[1] | Readily Soluble[2] | - | Ambient |

| Methanol | Polar Protic | Expected to be miscible | - | - | Ambient |

| Acetone | Polar Aprotic | Expected to be soluble | - | - | Ambient |

| Diethyl Ether | Nonpolar | Expected to be miscible | Readily Soluble[2] | - | Ambient |

| n-Hexane | Nonpolar | Expected to be miscible | - | - | Ambient |

Interpretation and Prediction for this compound:

-

Water: The estimated solubility of ~495 mg/L indicates that this compound is slightly soluble in water.[1] The long, nonpolar carbon chain significantly counteracts the polarity of the hydroxyl group.

-